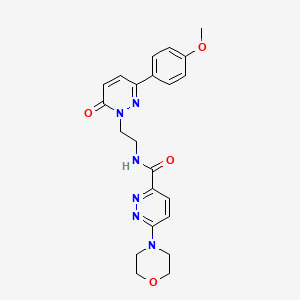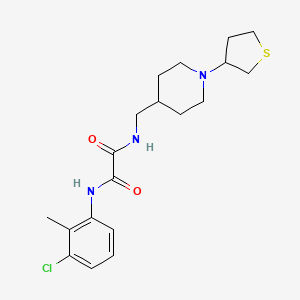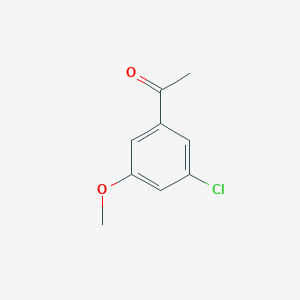
Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Docking and Enzyme Inhibition
One study detailed the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant inhibition towards α-glucosidase and β-glucosidase enzymes. Molecular docking indicated that these compounds bond to the enzyme's active sites via amino and acetate groups, suggesting potential applications in managing diseases like diabetes by inhibiting glucose absorption (Babar et al., 2017).
Antimicrobial Applications
Another research focus is the antimicrobial properties of thiazole derivatives. Synthesis of new quinazolines, including compounds with a thiazole moiety, showed potential as antimicrobial agents against a variety of bacterial and fungal pathogens (Desai et al., 2007). Similarly, thiazolecarboxylic acid derivatives have been synthesized and evaluated for their antimicrobial effectiveness, indicating a broad spectrum of potential applications in combating microbial resistance (Dovlatyan et al., 2004).
Antiamoebic Activity and Cytotoxicity
Thiazole derivatives have also been evaluated for their antiamoebic activity and cytotoxicity, demonstrating good in vitro effectiveness against Acanthamoeba polyphaga, a significant achievement in the search for new amoebicidal agents. These compounds were found to be less cytotoxic than conventional treatments, suggesting their potential as safer alternative treatments (Shirai et al., 2013).
Anticancer Agent Synthesis
The compound has been utilized in the synthesis of potential anticancer agents, illustrating the versatility of thiazole derivatives in medicinal chemistry. For instance, alternative syntheses of the antitumor drug temozolomide, which avoid the use of hazardous materials, have been explored, showcasing the compound's role in developing safer pharmaceutical manufacturing processes (Wang et al., 1994).
properties
IUPAC Name |
ethyl 2-[2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-2-25-14(23)7-12-8-26-17(20-12)22-15(24)13-9-27-16(21-13)19-11-5-3-4-10(18)6-11/h3-6,8-9H,2,7H2,1H3,(H,19,21)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYSOGWDLPNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2726875.png)

![7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid](/img/structure/B2726883.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)

![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2726889.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2726891.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(3-methylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2726893.png)

![4-[(4-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2726896.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2726897.png)